4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core. It has a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol .
Preparation Methods
The synthesis of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves organic synthesis reactions. One common method includes the reaction of 3-bromo-4-chloro-5-iodopyridine with potassium permanganate in dichloromethane, followed by a series of steps to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dichloromethane and tetrahydrofuran. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It serves as a reagent in organic synthesis and material science
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
These compounds share a similar pyrazolopyridine core but differ in the position of the chlorine and iodine atoms. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H5ClIN3 |
---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5ClIN3/c1-12-4-2-3-10-6(8)5(4)7(9)11-12/h2-3H,1H3 |
InChI Key |
LGGNOOZEVXWDEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=C2)Cl)C(=N1)I |
Origin of Product |
United States |
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